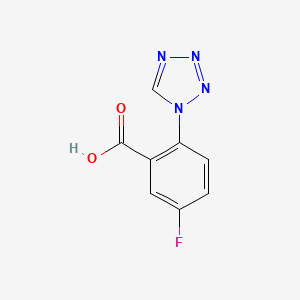

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

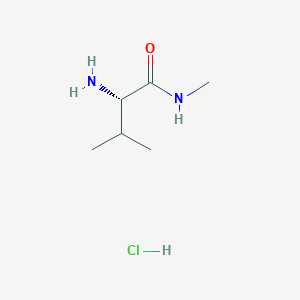

“2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4F4O2 . It is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It also participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H4F4O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H . The molecular weight of this compound is 208.11 .Chemical Reactions Analysis

“this compound” is known to participate in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.11 . The density of this compound is 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Novel Synthetic Routes and Chemical Transformations

Monodentate Transient Directing Group Assisted Synthesis : Utilizing 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde as a monodentate transient directing group (MonoTDG) has enabled Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This approach has facilitated the synthesis of complex quinazoline and fused isoindolinone scaffolds, showcasing the compound's versatility in organic synthesis (Wu et al., 2021).

Anticancer Activity of Fluorinated Analogues : Research on the synthesis of fluorinated analogues of combretastatin A-4 using various fluorinated benzaldehydes, including derivatives of this compound, has revealed potential anticancer properties. These analogues have demonstrated potent cell growth inhibitory properties, indicating the compound's relevance in developing new anticancer agents (Lawrence et al., 2003).

Material Science and Environmental Applications

Fluorinated Microporous Polyaminals : The synthesis of fluorinated microporous polyaminal networks using this compound has shown promising results in carbon dioxide adsorption and selectivity over nitrogen and methane. These findings underscore the compound's potential in environmental applications, particularly in gas separation and capture technologies (Li et al., 2016).

Mecanismo De Acción

Target of Action

“2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is likely to interact with proteins or enzymes that have affinity for aromatic compounds. The trifluoromethyl group might enhance the compound’s lipophilicity, potentially increasing its interaction with hydrophobic pockets in target proteins .

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding (via the hydroxy group), pi stacking (via the aromatic ring), and dipole-dipole interactions (via the fluorine atoms) .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways that “this compound” might affect. It could potentially be involved in pathways where aromatic compounds play a key role .

Pharmacokinetics

The ADME properties of “this compound” would depend on various factors including its physicochemical properties, formulation, and route of administration. The presence of the trifluoromethyl group might enhance its metabolic stability, while the hydroxy group could potentially be involved in phase II metabolism .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH and temperature could potentially influence the stability and efficacy of “this compound”. For instance, extreme pH values might affect the ionization state of the compound, while high temperatures could potentially lead to its degradation .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which can be resonance stabilized .

Metabolic Pathways

It is known that the compound can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Propiedades

IUPAC Name |

2-fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILPZJHXOUTDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)

![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2560526.png)

![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)